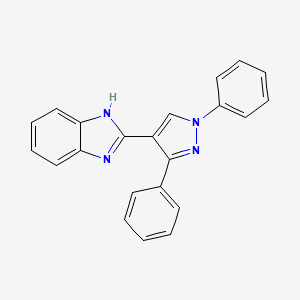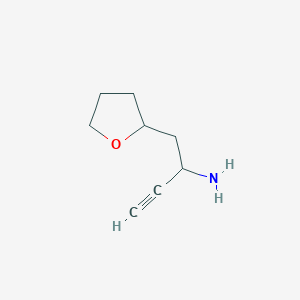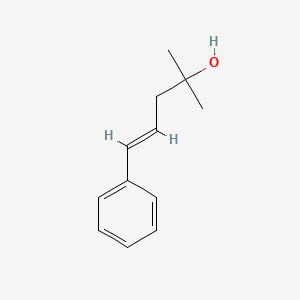![molecular formula C9H14FNO2 B13574907 2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-6-fluorospiro[33]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structural framework The spirocyclic structure consists of two fused rings sharing a single atom, which imparts significant rigidity and steric constraints to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring-closing reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic structure . The reaction conditions often require the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the development of new materials with unique properties, such as increased rigidity and stability.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure imparts rigidity, which can enhance binding affinity and selectivity for certain biological targets. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, while the fluorine atom can participate in electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid: An analogue with similar spirocyclic structure but different functional groups.
2-azaspiro[3.3]heptane-6-carboxylic acid: Another spirocyclic compound with potential biological activity.
Uniqueness
2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable tool in drug design and development .
Propiedades
Fórmula molecular |
C9H14FNO2 |
|---|---|
Peso molecular |
187.21 g/mol |
Nombre IUPAC |
2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C9H14FNO2/c10-6-1-8(2-6)3-9(4-8,5-11)7(12)13/h6H,1-5,11H2,(H,12,13) |
Clave InChI |
MSQFYULRCNVAOR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(C2)(CN)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13574870.png)

![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)
![rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13574885.png)


![(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole](/img/structure/B13574909.png)


